![molecular formula C12H7Cl3N4 B12928959 2,6-Dichloro-9-[(4-chlorophenyl)methyl]-9H-purine CAS No. 115204-72-3](/img/structure/B12928959.png)
2,6-Dichloro-9-[(4-chlorophenyl)methyl]-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-9-(4-chlorobenzyl)-9H-purine is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of chlorine atoms at the 2 and 6 positions of the purine ring and a 4-chlorobenzyl group at the 9 position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-9-(4-chlorobenzyl)-9H-purine typically involves nucleophilic substitution reactions. One common method is the reaction of 2,6-dichloropurine with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The final product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dichloro-9-(4-chlorobenzyl)-9H-purine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 2 and 6 positions can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dechlorinated derivatives.
Substitution Reactions: The 4-chlorobenzyl group can be substituted under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and alkoxides in solvents such as DMF or DMSO.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of 2,6-diamino-9-(4-chlorobenzyl)-9H-purine or 2,6-dithio-9-(4-chlorobenzyl)-9H-purine.
Oxidation: Formation of 2,6-dichloro-9-(4-chlorobenzyl)-9H-purine oxides.
Reduction: Formation of dechlorinated derivatives.
Aplicaciones Científicas De Investigación
2,6-Dichloro-9-(4-chlorobenzyl)-9H-purine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool in molecular biology.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,6-Dichloro-9-(4-chlorobenzyl)-9H-purine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichloropurine: Lacks the 4-chlorobenzyl group but shares the dichloropurine core.
9-Benzyl-9H-purine: Lacks the chlorine atoms at the 2 and 6 positions but has a similar benzyl substitution at the 9 position.
6-Chloro-9-(4-chlorobenzyl)-9H-purine: Similar structure but with only one chlorine atom at the 6 position.
Uniqueness
2,6-Dichloro-9-(4-chlorobenzyl)-9H-purine is unique due to the combination of chlorine atoms at the 2 and 6 positions and the 4-chlorobenzyl group at the 9 position. This specific arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
115204-72-3 |
|---|---|
Fórmula molecular |
C12H7Cl3N4 |
Peso molecular |
313.6 g/mol |
Nombre IUPAC |
2,6-dichloro-9-[(4-chlorophenyl)methyl]purine |
InChI |
InChI=1S/C12H7Cl3N4/c13-8-3-1-7(2-4-8)5-19-6-16-9-10(14)17-12(15)18-11(9)19/h1-4,6H,5H2 |
Clave InChI |
IIURLOMFGCXJOV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CN2C=NC3=C2N=C(N=C3Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chloro-4-((1R,3S,5R)-1,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile](/img/structure/B12928888.png)
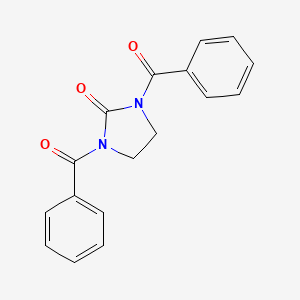
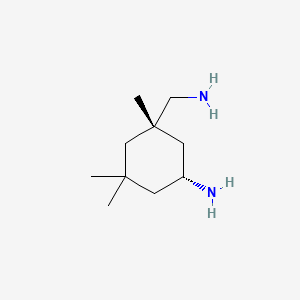
![5-Phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B12928915.png)
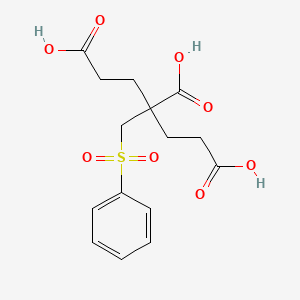
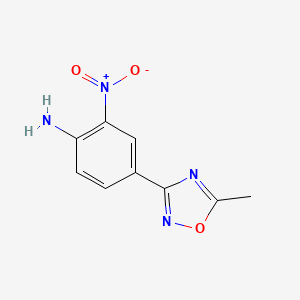
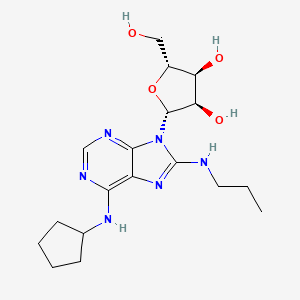
![1-Methyl-1H-pyrazolo[3,4-c]pyridin-7-amine](/img/structure/B12928924.png)
![N-(6-Chloro-4-ethoxypyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12928928.png)
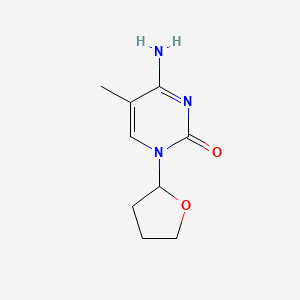
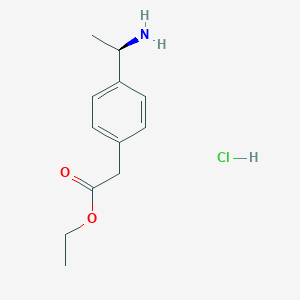
![3-(2,5-Difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine](/img/structure/B12928953.png)
